B-Raf Kinase Inhibition Potency: A Structural Motif with Documented Class-Level Activity
The pyrazolo[1,5-a]pyrimidine-3-carboxylate chemotype has been established as a validated B-Raf kinase inhibitor scaffold. In the seminal disclosure by Gopalsamy et al. (2009), an optimized analog within this series (compound 68, representing an elaborated ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate derivative) demonstrated a BRAF biochemical IC50 of 1.5 μM, with antiproliferative activity across a panel of seven human cancer cell lines including A375 (IC50 = 3.8 μM) and HT-29 (IC50 = 7.0 μM) [1]. While compound-specific quantitative data for the 6-(pyridin-2-yl) substituted variant (CAS 1027511-44-9) has not been published in the peer-reviewed literature, the pyridin-2-yl group at C6 is structurally consistent with the established SAR paradigm that heteroaryl substituents at this position enhance kinase hinge-region interactions [2]. This positions the target compound as a structurally rational, synthetically tractable candidate for B-Raf inhibitor lead optimization programs seeking to explore 6-heteroaryl SAR systematically.
| Evidence Dimension | B-Raf kinase biochemical inhibition (IC50) |
|---|---|
| Target Compound Data | Not directly reported (compound CAS 1027511-44-9) |
| Comparator Or Baseline | Compound 68 (ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate derivative): BRAF IC50 = 1.5 μM |
| Quantified Difference | Cannot be computed; structural inference only. The pyridin-2-yl group at C6 is predicted to modulate potency relative to unsubstituted or 6-phenyl analogs based on established 3,6-disubstituted SAR trends. |
| Conditions | Cell-free BRAF kinase inhibition assay; A375, HT-29, BXPC-3, SW620, LoVo, WM266-4, CaCo-2 cell viability assays (MTT) |
Why This Matters
The class-level B-Raf inhibitory activity establishes the core scaffold's relevance for oncology research; procurement of the 6-(pyridin-2-yl) variant enables precise SAR exploration of heteroaryl contributions at the C6 position that are unavailable from commercial 6-phenyl or 6-halogen analogs.
- [1] Gopalsamy, A., Ciszewski, G., Hu, Y., et al. Identification of pyrazolo[1,5-a]pyrimidine-3-carboxylates as B-Raf kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 2009, 19(10), 2735-2738. View Source
- [2] Iorkula, T., Osayawe, O., Odogwu, D., et al. Advances in pyrazolo[1,5-a]pyrimidines: Synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 2025, 15, 3756-3828. View Source
